molecular formula C5H2Br2N2O2 B13925242 2,4-Dibromo-6-nitropyridine

2,4-Dibromo-6-nitropyridine

Cat. No.: B13925242
M. Wt: 281.89 g/mol
InChI Key: DCNREDHQILKCKN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-nitropyridine is a heterocyclic aromatic compound characterized by the presence of two bromine atoms and one nitro group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-nitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 2,6-dibromopyridine followed by nitration using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures and specific stoichiometric ratios to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 2,4-dibromo-6-aminopyridine.

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and molecular targets, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .

Properties

Molecular Formula

C5H2Br2N2O2

Molecular Weight

281.89 g/mol

IUPAC Name

2,4-dibromo-6-nitropyridine

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H

InChI Key

DCNREDHQILKCKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])Br)Br

Origin of Product

United States

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